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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK805 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan

receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of

T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various

autoimmune and inflammatory diseases. By inhibiting RORγt, GSK805 effectively suppresses

the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A.

These characteristics make GSK805 a valuable tool for in vivo research in models of

autoimmune disorders. This document provides detailed application notes and protocols for the

formulation and in vivo use of GSK805.

Physicochemical Properties and Formulation
Strategy
GSK805 is a poorly water-soluble compound, necessitating a specific formulation strategy to

ensure its bioavailability for in vivo experiments, particularly for oral administration. The

lipophilic nature of the compound suggests the use of a vehicle containing a non-polar solvent.

A common and effective approach for such compounds is to first dissolve them in a small

amount of a strong organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this

solution in a carrier oil suitable for animal administration, such as corn oil. This method ensures
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the compound remains in solution for administration and facilitates its absorption in the

gastrointestinal tract.

For oral gavage administration in mice, a widely used and effective vehicle for GSK805 is a

mixture of DMSO and corn oil[1]. Another reported formulation that achieves a higher solubility

of at least 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline[2]. The choice of formulation may depend on the required dose and the specific

experimental model.

Quantitative Data Summary
Parameter Value Reference

Mechanism of Action RORγt Inverse Agonist [3]

Primary Target

Retinoic Acid Receptor-

Related Orphan Receptor

gamma t (RORγt)

[4]

Biological Effect

Inhibition of Th17 cell

differentiation and IL-17

production

[4][5]

In Vivo Dosage (mice) 10 mg/kg/day [1]

Route of Administration Oral Gavage [1]

Reported Formulation 1
Dissolved in DMSO and

administered in corn oil
[1]

Reported Formulation 2

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline

(Solubility ≥ 2.5 mg/mL)

[2]

Signaling Pathway
GSK805 acts as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation. In

the nucleus, RORγt binds to specific DNA sequences known as ROR response elements

(ROREs) in the promoter regions of target genes, including those encoding for the pro-

inflammatory cytokines IL-17A and IL-17F. The binding of RORγt recruits co-activators, leading
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to histone modifications and transcriptional activation of these genes. GSK805 binds to the

ligand-binding domain of RORγt, inducing a conformational change that promotes the

recruitment of co-repressors instead of co-activators. This leads to the inhibition of histone

acetylation and methylation at the promoter regions of RORγt target genes, ultimately

repressing their transcription and suppressing the Th17 inflammatory response[4].
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RORγt Signaling Pathway and Inhibition by GSK805
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Experimental Workflow: GSK805 in a Murine Colitis Model

Experimental Setup

Induction and Treatment Phase

Monitoring and Endpoint Analysis

Animal Acclimatization
(e.g., C57BL/6 mice, 1 week)

Random Group Allocation
(Vehicle Control, GSK805)

Induction of Colitis
(e.g., DSS in drinking water)

Commence Daily Treatment
(Oral Gavage: Vehicle or GSK805)

Daily Monitoring
(Body weight, clinical score)

Concurrent

Euthanasia at Endpoint

Tissue Collection
(Colon, spleen, lymph nodes)

Endpoint Analysis
(Histology, Cytokine analysis, Gene expression)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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